[4-[(1-Methoxynaphthalene-2-carbonyl)amino]phenyl] thiocyanate
Description
[4-[(1-Methoxynaphthalene-2-carbonyl)amino]phenyl] thiocyanate is an organic compound that features a naphthalene moiety linked to a phenyl group through an amide bond, with a thiocyanate functional group attached to the phenyl ring
Properties
IUPAC Name |
[4-[(1-methoxynaphthalene-2-carbonyl)amino]phenyl] thiocyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-23-18-16-5-3-2-4-13(16)6-11-17(18)19(22)21-14-7-9-15(10-8-14)24-12-20/h2-11H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELDNGPZMBLLLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)SC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(1-Methoxynaphthalene-2-carbonyl)amino]phenyl] thiocyanate typically involves the reaction of 4-aminophenyl thiocyanate with 1-methoxynaphthalene-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-[(1-Methoxynaphthalene-2-carbonyl)amino]phenyl] thiocyanate can undergo various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the naphthalene or phenyl moieties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the thiocyanate group.
Oxidation and Reduction Reactions: Products with altered oxidation states of the naphthalene or phenyl rings.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
[4-[(1-Methoxynaphthalene-2-carbonyl)amino]phenyl] thiocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of [4-[(1-Methoxynaphthalene-2-carbonyl)amino]phenyl] thiocyanate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1-Methoxynaphthalene-2-carbonyl)amino]phenyl isothiocyanate
- 4-[(1-Methoxynaphthalene-2-carbonyl)amino]phenyl cyanate
- 4-[(1-Methoxynaphthalene-2-carbonyl)amino]phenyl carbamate
Uniqueness
[4-[(1-Methoxynaphthalene-2-carbonyl)amino]phenyl] thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and potential biological activities compared to its analogs. The combination of the naphthalene and phenyl moieties also contributes to its unique chemical and physical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
